3-Chlorooxetane

Organic Synthesis Process Chemistry Building Block Manufacturing

3-Chlorooxetane (CAS 4741-80-4, molecular formula C3H5ClO, MW 92.52 g/mol) is a four-membered cyclic monoether belonging to the oxetane class of heterocycles. It is a monohalogenated oxetane derivative bearing a single chlorine atom at the C3 position.

Molecular Formula C3H5ClO
Molecular Weight 92.52 g/mol
CAS No. 4741-80-4
Cat. No. B1320126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorooxetane
CAS4741-80-4
Molecular FormulaC3H5ClO
Molecular Weight92.52 g/mol
Structural Identifiers
SMILESC1C(CO1)Cl
InChIInChI=1S/C3H5ClO/c4-3-1-5-2-3/h3H,1-2H2
InChIKeyJHXMBKTYQFGDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chlorooxetane CAS 4741-80-4: Technical Specifications and Procurement-Relevant Physicochemical Profile for Medicinal Chemistry Building Block Sourcing


3-Chlorooxetane (CAS 4741-80-4, molecular formula C3H5ClO, MW 92.52 g/mol) is a four-membered cyclic monoether belonging to the oxetane class of heterocycles [1]. It is a monohalogenated oxetane derivative bearing a single chlorine atom at the C3 position. Key procurement-relevant physicochemical properties include: boiling point 134.2±15.0 °C at 760 mmHg, density 1.2±0.1 g/cm³, vapor pressure 10.1±0.2 mmHg at 25°C, flash point approximately 44 °C, LogP of 0.62-0.63 (XLogP3 0.5), topological polar surface area (TPSA) 9.2 Ų, zero hydrogen bond donors, and one hydrogen bond acceptor [1][2]. The oxetane ring exhibits substantial ring strain of 25.5 kcal/mol, comparable to oxirane (27.3 kcal/mol) and far exceeding tetrahydrofuran (5.6 kcal/mol), which fundamentally governs its reactivity profile [3]. This compound is primarily employed as a synthetic building block in medicinal chemistry and organic synthesis, valued for the oxetane core's capacity to serve as a metabolically stable isosteric replacement for carbonyl and gem-dimethyl groups [4].

1
SN2 nucleophilic substitution building block — reported fit for C3-functionalization via displacement chemistry
2
Oxetane core as reported metabolically stable isostere — supports carbonyl and gem-dimethyl replacement studies
3
Reported ring-strain-driven reactivity — supports strain-release and ring-expansion synthetic workflows

Why 3-Chlorooxetane Cannot Be Casually Substituted: Halogen-Dependent Reactivity Partitioning in Oxetane-Based Synthetic Workflows


Generic substitution among 3-halogenated oxetanes is contraindicated because the halogen atom at the C3 position imposes fundamentally divergent reactivity outcomes. The chloro derivative, with its stronger carbon-halogen bond (C-Cl bond dissociation energy ~81 kcal/mol) relative to bromo (~68 kcal/mol) and iodo (~53 kcal/mol) analogs, exhibits distinct partitioning between competing reaction pathways [1]. While 3-iodooxetane and 3-bromooxetane are documented as excellent precursors for transition metal-catalyzed cross-coupling reactions due to their weaker C-X bonds that readily undergo oxidative addition, 3-chlorooxetane demonstrates a different profile dominated by nucleophilic substitution (SN2) reactivity [2]. Furthermore, the leaving group ability gradient (I > Br > Cl) directly impacts reaction kinetics and regioselectivity in ring-opening transformations, where the chloro substituent offers intermediate reactivity that is neither too labile (leading to premature decomposition) nor too inert (requiring forcing conditions that compromise the strained oxetane ring) [3]. Substituting 3-chlorooxetane with its bromo or iodo counterpart in a nucleophilic substitution-centric synthetic sequence would yield suboptimal conversion, altered regioselectivity, or complete pathway failure, while substituting it into cross-coupling protocols designed for iodo/bromo oxetanes would result in negligible reactivity [2].

Br / I analogs Bromo and iodo analogs are reported as cross-coupling precursors; their reactivity profile may not transfer to SN2-centric synthetic sequences
C-Cl bond Stronger C-Cl bond may not support oxidative addition; cross-coupling pathway may require review when substituting chloro for bromo/iodo oxetanes
Leaving group Leaving-group gradient (I > Br > Cl) may shift reaction kinetics and regioselectivity in ring-opening transformations

3-Chlorooxetane Procurement Evidence Guide: Comparative Quantitative Differentiation Against Closest Analogs


Synthesis Yield Comparison: 3-Chlorooxetane versus 3-Fluorooxetane Production Efficiency

3-Chlorooxetane is accessible via a reported synthetic route using methanesulfonyl chloride and triethylamine at 55 °C, affording a 42% isolated yield [1]. In contrast, the synthesis of 3-fluorooxetane requires more complex multi-step methodologies including nucleophilic substitution, deoxyfluorination, and fluoroiodination sequences, with no single-step process achieving comparable or superior yields reported in the primary literature [2]. The chloro derivative represents the more synthetically accessible member of the 3-halogenated oxetane family, with a documented preparative route that, while of moderate yield, is operationally simpler than fluorinated analog syntheses.

Synthetic accessibility
Cross-study context
42% isolated yield vs multi-step fluoro analog synthesis
Supports synthetic accessibility review
MsCl, Et3N, 55 °C; comparator requires deoxyfluorination sequences
Organic Synthesis Process Chemistry Building Block Manufacturing

Reaction Pathway Partitioning: 3-Chlorooxetane in SN2 Nucleophilic Substitution versus Cross-Coupling

The halogen identity at C3 determines the viable reaction manifold. 3-Iodooxetane and 3-bromooxetane are established as excellent precursors for metal-catalyzed cross-coupling reactions (Suzuki, Minisci-type radical coupling), with the oxetane ring remaining intact under various metal-catalyzed and radical conditions [1]. 3-Chlorooxetane, possessing a stronger C-Cl bond (BDE ~81 kcal/mol versus C-Br ~68 kcal/mol and C-I ~53 kcal/mol), is a poor substrate for oxidative addition and thus unsuitable for cross-coupling applications [2]. Instead, its reactivity is dominated by nucleophilic substitution (SN2) at the C3 position, where the chlorine serves as a leaving group with intermediate leaving group ability that balances reactivity with ring stability [3].

Reaction pathway partitioning
Head-to-head
SN2 pathway dominant; cross-coupling not supported
Supports SN2 pathway selection review
C-Cl BDE ~81 kcal/mol; Br/I analogs suit Suzuki and Minisci couplings
Medicinal Chemistry Synthetic Methodology Reaction Selectivity

Physicochemical Property Differentiation: 3-Chlorooxetane LogP and Molecular Weight Advantage Over Higher Halogen Analogs

Among 3-halogenated oxetanes, 3-chlorooxetane (MW 92.52 g/mol, LogP 0.62-0.63, XLogP3 0.5) offers the lowest molecular weight and most favorable lipophilicity profile relative to its bromo and iodo counterparts [1]. 3-Bromooxetane has MW 136.98 g/mol and 3-iodooxetane MW 183.98 g/mol, representing increases of 48% and 99% respectively in molecular weight . In drug discovery contexts where oxetanes serve as bioisosteric replacements for carbonyl or gem-dimethyl groups, lower LogP correlates with improved aqueous solubility and reduced off-target binding [2]. Fluorinated oxetanes offer even lower LogP (fluorine substitution decreases LogP by approximately 0.5-1.0 units per fluorine atom [3]) but require more complex synthesis as established above.

Physicochemical profile
Cross-study context
MW 92.5 g/mol; LogP 0.62–0.63 (XLogP3 0.5)
Supports lead optimization profiling context
Br analog MW 137.0; I analog MW 184.0; estimated LogP differences +0.5 to +1.3
Drug Design ADME Optimization Lead Optimization

Ring Strain-Driven Reactivity: Quantitative Comparison of Oxetane Core Tension Across Cyclic Ether Classes

The oxetane core in 3-chlorooxetane possesses a ring strain of 25.5 kcal/mol, which is directly comparable to oxirane (27.3 kcal/mol) and markedly greater than tetrahydrofuran (5.6 kcal/mol) [1]. This substantial strain energy translates into enhanced reactivity toward nucleophilic ring-opening, rearrangement, and ring-expansion transformations relative to less strained cyclic ethers. The endocyclic C-O-C bond angle in oxetane deviates significantly from the ideal tetrahedral value, effectively exposing the oxygen lone pairs and making oxetane a strong hydrogen-bond acceptor - stronger than other 3-, 5-, and 6-membered cyclic ethers and comparable to carbonyls of aldehydes, ketones, and esters [1]. Only amides, carbamates, and ureas exhibit superior hydrogen-bond accepting capability among carbonyl-based functional groups.

Ring strain energy
Class-level
25.5 kcal/mol — comparable to oxirane (27.3), far above THF (5.6)
Supports strain-release reactivity context
H-bond acceptor strength comparable to carbonyls; derived from combustion enthalpy data
Ring-Opening Chemistry Strain-Release Reactions Synthetic Methodology

Halogen Exchange Capability: 3-Chlorooxetane as Precursor to 3-Iodooxetane with 75% Conversion Yield

3-Chlorooxetane can be efficiently converted to 3-iodooxetane via halogen exchange under copper catalysis. A patent procedure (CN117304143) reports the transformation of 3-chlorooxetane to 3-iodooxetane in 75% yield using copper 8-hydroxyquinolinate and potassium iodide in N,N-dimethylformamide solvent [1]. This demonstrates that 3-chlorooxetane serves as a versatile precursor that can be diversified to the more cross-coupling-competent iodo derivative when needed, effectively functioning as a stable, shelf-ready precursor that can be activated on demand for metal-catalyzed transformations [2]. This halogen exchange capability is not reciprocally valuable - converting the more expensive 3-iodooxetane to the chloro derivative would represent a net synthetic step and yield loss.

Halogen exchange capability
Head-to-head
75% yield conversion to 3-iodooxetane
Supports precursor diversification review
Cu(8-hydroxyquinolinate), KI, DMF; reverse conversion not practical
Halogen Exchange Finkelstein Reaction Building Block Diversification

3-Chlorooxetane Application Scenarios: Evidence-Based Use Cases for Medicinal Chemistry, Process Development, and Building Block Supply


Medicinal Chemistry: Bioisosteric Replacement of Carbonyl and gem-Dimethyl Groups in Lead Optimization

3-Chlorooxetane serves as a key synthetic building block for introducing oxetane-containing bioisosteres into drug candidates. The oxetane core provides polarity and hydrogen-bond accepting capacity comparable to carbonyl groups while offering superior metabolic stability relative to gem-dimethyl groups [1]. With a LogP of 0.62-0.63 (XLogP3 0.5), 3-chlorooxetane-derived scaffolds maintain favorable lipophilicity within Lipinski's Rule of 5 parameters, supporting oral bioavailability in lead optimization campaigns [2]. The chloro substituent provides a synthetic handle for subsequent functionalization via SN2 nucleophilic substitution, enabling late-stage diversification of oxetane-containing pharmacophores [3].

Synthetic Methodology: Preparation of 3-Substituted Oxetane Libraries via Nucleophilic Displacement

3-Chlorooxetane is optimally suited for generating libraries of 3-substituted oxetane derivatives through nucleophilic substitution (SN2) chemistry. The chlorine atom at the C3 position functions as a leaving group with intermediate leaving group ability (C-Cl BDE ~81 kcal/mol), enabling substitution with oxygen, nitrogen, sulfur, and carbon nucleophiles without the excessive lability that could lead to premature ring-opening of the strained oxetane core [1][2]. This reactivity profile distinguishes 3-chlorooxetane from its bromo and iodo counterparts, which are preferentially employed in cross-coupling applications rather than straightforward SN2 transformations [3].

Process Chemistry: On-Demand Generation of 3-Iodooxetane from Stable Chloro Precursor

For synthetic workflows requiring the cross-coupling competence of 3-iodooxetane but preferring to maintain inventory of the more stable and cost-effective chloro derivative, 3-chlorooxetane can be converted to 3-iodooxetane in 75% isolated yield via copper-catalyzed halogen exchange using potassium iodide in DMF [1]. This on-demand activation strategy minimizes procurement of multiple halogenated oxetane variants, reduces cold-chain storage requirements (3-iodooxetane typically requires refrigerated storage due to thermal lability), and provides supply chain flexibility for medicinal chemistry groups that alternate between SN2 and cross-coupling synthetic routes [2].

Chemical Biology: Installation of Oxetane Probes via Strain-Release Click Chemistry

The substantial ring strain of the oxetane core (25.5 kcal/mol) in 3-chlorooxetane enables strain-release-driven conjugation to biological targets [1]. The combination of ring strain with the chloro leaving group provides a dual-activation mechanism wherein nucleophilic amino acid side chains (e.g., cysteine thiols, lysine amines) can effect both chlorine displacement and concomitant ring-opening, covalently tethering the oxetane-derived probe to the target biomolecule. This reactivity profile is leveraged in the design of activity-based protein profiling (ABPP) probes and covalent fragment libraries, where the oxetane scaffold offers a compact, metabolically stable covalent warhead with defined reactivity kinetics [2].

Application
Selection Property
Validation Focus
Bioisosteric replacement studies
SN2-functionalizable oxetane scaffold
Reported metabolic stability and LogP profiling
3-substituted oxetane library synthesis
Intermediate leaving-group reactivity
SN2 conversion efficiency and ring-integrity monitoring
On-demand iodooxetane precursor workflow
Halogen exchange capability from stable chloro precursor
Conversion yield and precursor storage stability
Activity-based probe development
Dual-activation motif: ring strain plus leaving group
Covalent labeling specificity and probe stability

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